3-Methylfuro[3,2-b]pyridine-2-carboxylic acid 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 107096-09-3
VCID: VC21272047
InChI: InChI=1S/C9H7NO3/c1-5-7-6(3-2-4-10-7)13-8(5)9(11)12/h2-4H,1H3,(H,11,12)
SMILES: CC1=C(OC2=C1N=CC=C2)C(=O)O
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

CAS No.: 107096-09-3

Cat. No.: VC21272047

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid - 107096-09-3

Specification

CAS No. 107096-09-3
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 3-methylfuro[3,2-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H7NO3/c1-5-7-6(3-2-4-10-7)13-8(5)9(11)12/h2-4H,1H3,(H,11,12)
Standard InChI Key CNUBKCREEQZXNE-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1N=CC=C2)C(=O)O
Canonical SMILES CC1=C(OC2=C1N=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused ring system with a distinctive methyl group at position 3 and a carboxylic acid functionality at position 2. The compound's structural characteristics contribute to its chemical behavior and potential biological interactions.

Molecular Identifiers and Physical Properties

The compound is clearly defined by several standardized chemical identifiers as presented in Table 1.

Table 1: Key Molecular Identifiers of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

PropertyValue
CAS Number107096-09-3
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
IUPAC Name3-methylfuro[3,2-b]pyridine-2-carboxylic acid
InChIInChI=1S/C9H7NO3/c1-5-7-6(3-2-4-10-7)13-8(5)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyCNUBKCREEQZXNE-UHFFFAOYSA-N
SMILESCC1=C(OC2=C1N=CC=C2)C(=O)O
LogP1.83440
Polar Surface Area (PSA)63.33

The compound's physical-chemical properties indicate a moderately lipophilic character with a LogP value of approximately 1.83, suggesting a balance between hydrophilic and lipophilic tendencies . The polar surface area of 63.33 Ų indicates potential for hydrogen bonding interactions, primarily due to the carboxylic acid group and heterocyclic nitrogen .

Structural Features

The molecule's chemical behavior is largely determined by three key structural elements:

  • Fused Heterocyclic System: The furo[3,2-b]pyridine core provides a rigid scaffold with distinct electronic distribution

  • Carboxylic Acid Group: Confers acidic properties and enables various chemical transformations

  • Methyl Substituent: Influences the electronic density of the system and provides a site for potential functionalization

Synthesis Methods

The synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid has been investigated through several approaches, with cyclization reactions being the predominant strategy.

Primary Synthetic Routes

Research indicates that this compound can be synthesized through cyclization of appropriate precursors. A prevalent method involves the cyclization of 2-Acetylpyridin-3-ol. This synthetic approach has been optimized for industrial applications using continuous flow reactors to enhance efficiency and yield.

Derivative Synthesis

The ethyl ester derivative of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid (CAS: 107096-10-6) has been reported in the literature and can be synthesized through standard esterification procedures . This derivative has a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .

Table 2: Comparison of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid and its Ethyl Ester Derivative

PropertyParent AcidEthyl Ester Derivative
CAS Number107096-09-3107096-10-6
Molecular FormulaC₉H₇NO₃C₁₁H₁₁NO₃
Molecular Weight177.16 g/mol205.21 g/mol
LogP (calculated)1.832.31
ReferenceShiotani & Morita, Journal of Heterocyclic Chemistry (1986)Shiotani & Morita, Journal of Heterocyclic Chemistry (1986)

The synthesis of related heterocyclic carboxylic acids, such as thieno[2,3-b]pyridine-2-carboxylic acid, often involves hydrolysis of the corresponding ester under basic conditions, followed by acidification . Similar methodology could potentially be applied to the synthesis of 3-methylfuro[3,2-b]pyridine-2-carboxylic acid.

Chemical Reactivity

The reactivity of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is primarily determined by its functional groups and heterocyclic system.

Carboxylic Acid Reactions

As a carboxylic acid, this compound can undergo various transformations:

Amide Formation

The carboxylic acid function can participate in amide coupling reactions with amines. Drawing from studies on related compounds, these reactions can be facilitated by coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Additionally, the direct synthesis of amides from carboxylic acids has been demonstrated using B(OCH₂CF₃)₃ as a reagent, which could potentially be applied to this compound .

For example, 1-{5-methylfuro[3,2-b]pyridine-2-carbonyl}-4-phenylpiperazine (CAS: 941881-03-4) represents an amide derivative of a related furo[3,2-b]pyridine carboxylic acid that has been synthesized and studied for biological activity.

Esterification

The carboxylic acid can undergo esterification to form esters, as evidenced by the documented ethyl ester derivative . This reaction likely proceeds through standard esterification conditions involving an alcohol and acid catalyst.

Heterocyclic System Reactivity

The furo[3,2-b]pyridine core can participate in various reactions:

  • Electrophilic Aromatic Substitution: The electron-rich furan ring may undergo substitution reactions with electrophiles

  • Nucleophilic Substitution: The pyridine nitrogen can influence reactivity toward nucleophiles

  • Coordination Chemistry: The nitrogen atom can act as a ligand for coordination with metal ions

Structural FeaturePotential Contribution to Biological Activity
Furo[3,2-b]pyridine CoreProvides rigid scaffold for specific molecular recognition and binding to biological targets
Carboxylic Acid GroupEnables hydrogen bonding and ionic interactions; serves as a site for derivatization to amides and esters
Methyl Group at Position 3Influences electronic distribution; affects lipophilicity; potential site for metabolism

Comparative Analysis with Related Compounds

A comparison with structurally related compounds provides insights into the potential properties and applications of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid.

Table 4: Comparison of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid with Related Heterocyclic Compounds

CompoundKey Structural DifferenceNotable Properties/Activities
Furo[3,2-b]pyridine-2-carboxylic acidLacks methyl group at position 3Antimicrobial activity, potential anti-inflammatory effects
3-Methylfuro[3,2-b]pyridine-2-carboxylic acidMethyl group at position 3Subject of this study; enhanced lipophilicity compared to non-methylated analog
Thieno[3,2-b]pyridine-2-carboxylic acidSulfur instead of oxygen in heterocyclic systemDerivatives show anticancer activity in breast cancer cell lines
Thieno[2,3-b]pyridine-2-carboxylic acidDifferent fusion pattern of heterocyclesDerivatives active against Mycobacterium tuberculosis

Research Applications and Future Directions

The unique structural features of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid position it as a valuable compound for various research applications.

Medicinal Chemistry Applications

This compound serves as a valuable scaffold for medicinal chemistry research due to several factors:

  • Building Block for Drug Discovery: The carboxylic acid function enables derivatization to create libraries of compounds with diverse pharmacological profiles

  • Heterocyclic Scaffold: The furo[3,2-b]pyridine core provides a rigid platform for developing compounds with specific receptor interactions

  • Structure-Activity Relationship Studies: Modifications at various positions allow for systematic investigation of structure-activity relationships

Synthetic Applications

In the field of organic synthesis, 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid can serve as:

  • Intermediate in Multi-step Syntheses: For the preparation of more complex molecules containing the furo[3,2-b]pyridine scaffold

  • Model Compound: For developing and optimizing synthetic methodologies for heterocyclic chemistry

  • Catalyst Development: As a precursor for the synthesis of ligands or catalysts for organic transformations, similar to the use of pyridine-2-carboxylic acid as a catalyst in multi-component reactions

Analytical Methodology

The characterization of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid typically involves:

  • Spectroscopic Analysis: NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy for structural confirmation

  • Chromatographic Methods: HPLC and TLC for purity assessment and reaction monitoring

  • X-ray Crystallography: For definitive structural determination if suitable crystals can be obtained

Future Research Directions

Several promising avenues for future research on 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid can be identified:

Synthetic Methodology Optimization

Development of more efficient and sustainable synthetic routes for 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid remains an important area of research. Potential approaches include:

  • Green Chemistry Approaches: Exploration of environmentally friendly reaction conditions, catalysts, and solvents

  • Flow Chemistry Applications: Further optimization of continuous flow processes for scalable synthesis

  • One-Pot Multi-Step Processes: Development of telescoped sequences to minimize isolation of intermediates

Biological Activity Exploration

Comprehensive evaluation of the biological activities of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid and its derivatives represents a significant opportunity:

  • Target Identification: Determination of specific biological targets and mechanisms of action

  • Structure-Activity Relationship Studies: Systematic investigation of the effect of structural modifications on biological activity

  • Therapeutic Applications: Assessment of potential applications in specific disease areas, such as antimicrobial, anti-inflammatory, or anticancer therapy

Material Science Applications

The unique electronic properties of the furo[3,2-b]pyridine system suggest potential applications in material science:

  • Coordination Chemistry: Investigation of metal complexes for catalytic or sensing applications

  • Functional Materials: Development of materials with specific electronic, optical, or magnetic properties

  • Supramolecular Chemistry: Exploration of self-assembly and host-guest interactions

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